(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an N-benzyl-N-ethylsulfamoyl group. The amide nitrogen is conjugated to a benzo[d]thiazol-2(3H)-ylidene moiety bearing 4-methoxy and 3-methyl substituents. The Z-configuration of the imine bond is critical for maintaining planar geometry, which influences π-π stacking and biological interactions.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28(17-18-9-6-5-7-10-18)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(2)23-21(32-3)11-8-12-22(23)33-25/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYKGDBYBVYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The sulfonamide moiety is then introduced through a reaction with benzyl and ethyl amines. The final step involves the formation of the (Z)-configuration through a specific set of reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them useful in the development of new antibiotics.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. This may include its use as an antimicrobial agent, anti-inflammatory drug, or in the treatment of other diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves the inhibition of specific enzymes or receptors. For example, as a sulfonamide, it may inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Motifs and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Comparisons
- Key Observations: The target compound’s sulfamoyl group distinguishes it from sulfonyl-containing analogs (e.g., ), offering enhanced hydrogen-bonding capacity .
Biological Activity
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups that contribute to its biological activity. Its molecular formula is , and it is characterized by the following structural components:
- Benzamide group : Provides a scaffold for biological interactions.
- Sulfamoyl group : Potentially involved in enzyme inhibition.
- Methoxy and methyl substituents : May influence lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, altering cellular signaling pathways.
- Receptor Modulation : It may also interact with various receptors, leading to changes in physiological responses.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibition. For instance, compounds similar to this compound were evaluated for their ability to inhibit Src kinase, a critical target in cancer therapy. The results indicated varying degrees of inhibition across different derivatives.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 8a | 1.34 | Src |
| 8b | 1.49 | Src |
| 8c | 2.30 | Src |
These values suggest that structural modifications can significantly impact potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays using various cancer cell lines revealed that it could inhibit cell proliferation effectively.
- Cell Lines Tested : BT-20, CCR5
- Inhibition Percentage at 50 µM : 64% - 71%
This data indicates potential therapeutic applications in oncology, particularly for cancers driven by aberrant kinase activity.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Hepatitis B Virus (HBV) :
- A derivative showed promising antiviral activity against HBV, suggesting potential applications in virology.
- Mechanism involves increasing intracellular levels of APOBEC3G, an important antiviral factor.
-
Src Kinase Inhibition :
- Investigations into N-benzyl substituted compounds revealed that modifications could enhance inhibitory effects on Src kinase, which is implicated in various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
